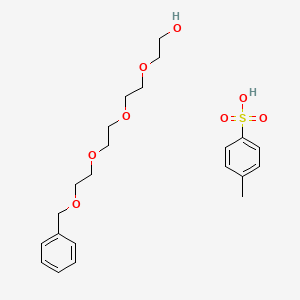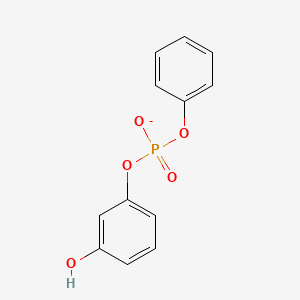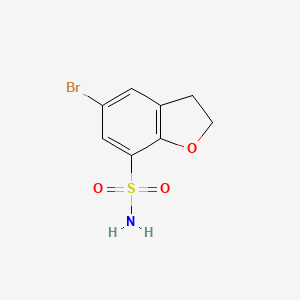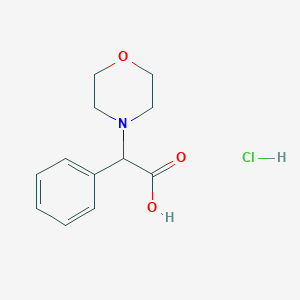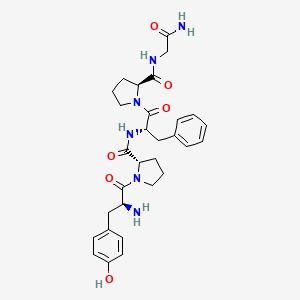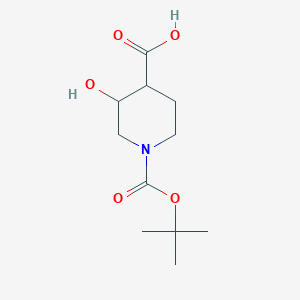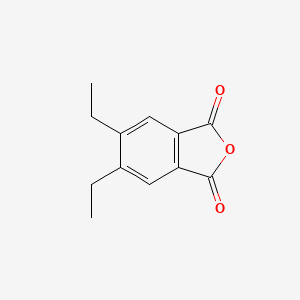
4,5-Diethyl-phthalic acid anhydride
Übersicht
Beschreibung
4,5-Diethyl-phthalic acid anhydride is a derivative of phthalic acid, where two ethyl groups are attached to the benzene ring at positions 4 and 5. This compound is a white crystalline solid with a molecular formula of C10H8O3. It is widely used in the chemical industry, particularly in the production of plasticizers, dyes, and resins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4,5-Diethyl-phthalic acid anhydride can be synthesized through the oxidation of 4,5-diethylphthalic acid. The reaction typically involves heating the phthalic acid derivative with an oxidizing agent such as potassium permanganate or chromic acid under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous process involving the catalytic oxidation of 4,5-diethylphthalic acid. The process requires precise control of temperature and pressure to ensure the efficient conversion of the starting material to the desired anhydride.
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Diethyl-phthalic acid anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce dicarboxylic acids.
Reduction: Reduction reactions can convert the anhydride to its corresponding diol.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenation reactions can be carried out using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Dicarboxylic Acids: Oxidation of the anhydride can yield dicarboxylic acids such as terephthalic acid.
Diols: Reduction reactions can produce diols like 4,5-diethyl-1,2-cyclohexanediol.
Halogenated Derivatives: Substitution reactions can lead to the formation of halogenated compounds.
Wissenschaftliche Forschungsanwendungen
4,5-Diethyl-phthalic acid anhydride is utilized in various scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is employed in the development of pharmaceuticals and drug delivery systems.
Industry: The anhydride is a key component in the production of plasticizers, dyes, and resins, which are essential in manufacturing various consumer goods.
Wirkmechanismus
The mechanism by which 4,5-diethyl-phthalic acid anhydride exerts its effects involves the formation of reactive intermediates that participate in subsequent chemical reactions. The molecular targets and pathways involved depend on the specific application, such as the synthesis of polymers or pharmaceuticals.
Vergleich Mit ähnlichen Verbindungen
Phthalic Anhydride: The parent compound without the ethyl groups.
Isophthalic Anhydride: A positional isomer with the ethyl groups at positions 3 and 5.
Terephthalic Anhydride: Another positional isomer with the ethyl groups at positions 1 and 4.
Uniqueness: 4,5-Diethyl-phthalic acid anhydride is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of the ethyl groups enhances its stability and modifies its chemical properties compared to its parent compound and positional isomers.
Eigenschaften
IUPAC Name |
5,6-diethyl-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-3-7-5-9-10(6-8(7)4-2)12(14)15-11(9)13/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAQTWFVCRFMNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1CC)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
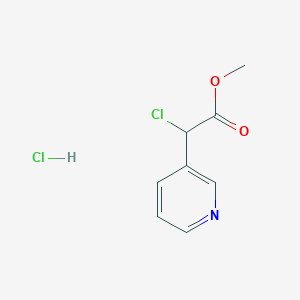
![2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-ethylbutanoic acid](/img/structure/B1445714.png)
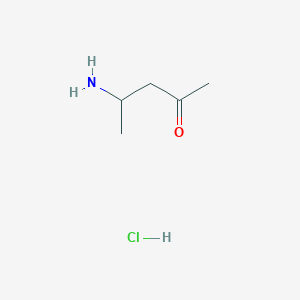
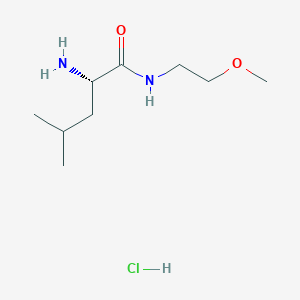
![3-(2-(4-(4-Fluoro-2-hydroxybenzoyl)piperidin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1445718.png)
